molecular formula C14H8ClIN2O2 B12908987 2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-6-iodo-2,3-dihydroquinazolin-4(1H)-one CAS No. 920275-65-6

2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-6-iodo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12908987
CAS No.: 920275-65-6
M. Wt: 398.58 g/mol
InChI Key: YKUWEBOLBFABEK-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, substituted with a 5-chloro-2-hydroxyphenyl group and an iodine atom at specific positions

Properties

CAS No.

920275-65-6

Molecular Formula

C14H8ClIN2O2

Molecular Weight

398.58 g/mol

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C14H8ClIN2O2/c15-7-1-4-12(19)10(5-7)13-17-11-3-2-8(16)6-9(11)14(20)18-13/h1-6,19H,(H,17,18,20)

InChI Key

YKUWEBOLBFABEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=C(C=C(C=C3)I)C(=O)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 5-chloro-2-hydroxyphenyl precursor, which is then subjected to iodination and subsequent cyclization to form the quinazolinone core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydroquinazolinone derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

The compound 2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-6-iodo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, known for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.

The compound has the following chemical properties:

  • Molecular Formula : C20H17ClN2O3S
  • Molecular Weight : 400.88 g/mol
  • CAS Number : 28856-98-6
  • Density : 1.41 g/cm³
  • Boiling Point : 540.4°C at 760 mmHg

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Quinazolinones are known to exhibit a range of activities such as anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to 2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-6-iodo have shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation:

  • Myeloperoxidase (MPO) Inhibition : Compounds related to this structure have been reported to inhibit MPO, which plays a critical role in inflammatory responses .

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties:

  • Bacterial Inhibition : Similar quinazolinones have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of a similar quinazolinone derivative. The results indicated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of quinazolinone derivatives reported that treatment with these compounds led to a significant decrease in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Compound A4550
Compound B6070

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